H-Orn(Z)-OH
CAS No.: 3304-51-6
Cat. No.: VC21550721
Molecular Formula: C13H18N2O4
Molecular Weight: 266.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3304-51-6 |
---|---|
Molecular Formula | C13H18N2O4 |
Molecular Weight | 266.29 g/mol |
IUPAC Name | 2-amino-5-(phenylmethoxycarbonylamino)pentanoic acid |
Standard InChI | InChI=1S/C13H18N2O4/c14-11(12(16)17)7-4-8-15-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17) |
Standard InChI Key | VULSXQYFUHKBAN-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C(C=C1)COC(=O)NCCC[C@@H](C(=O)[O-])[NH3+] |
SMILES | C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)N |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)N |
Introduction
Chemical Identity and Nomenclature
H-Orn(Z)-OH is scientifically known as (2S)-2-amino-5-(phenylmethoxycarbonylamino)pentanoic acid. It represents L-ornithine with a benzyloxycarbonyl (Z or Cbz) protecting group specifically attached to the delta (N5) amino group, leaving the alpha amino group free for further chemical reactions. This selective protection pattern makes it a valuable reagent in peptide synthesis where controlled sequential reactions are essential for success. The compound is identified by CAS number 3304-51-6 and possesses a molecular formula of C₁₃H₁₈N₂O₄ .
Synonyms and Alternative Designations
The compound is known by multiple synonyms in scientific literature and commercial catalogs, reflecting its widespread use in peptide chemistry:
Common Synonyms | Alternative Designations |
---|---|
N'-Cbz-L-ornithine | (2S)-2-amino-5-{[(benzyloxy)carbonyl]amino}pentanoic acid |
L-Orn(Z)-OH | N5-benzyloxycarbonyl-L-ornithine |
Ndelta-Cbz-L-ornithine | (S)-2-Amino-5-(((benzyloxy)carbonyl)amino)pentanoic acid |
n-delta-benzyloxycarbonyl-l-ornithine | Ornithine, N5-[(phenylmethoxy)carbonyl]- |
H-Orn(Cbz)-OH | N5-benzyloxycarbonyl-ornithine |
This diversity of nomenclature demonstrates the compound's integration into various research disciplines and synthetic approaches .
Structural Characteristics and Physical Properties
H-Orn(Z)-OH features a complex molecular structure combining an amino acid backbone with a protecting group. The backbone consists of the amino acid ornithine (a non-proteinogenic amino acid with an additional amino group in its side chain), while the Z-group provides selective protection of the delta-amino functionality.
Molecular Structure
The molecular structure comprises a chiral center at the alpha carbon (with S-configuration) and a linear aliphatic chain with a protected amino group. The benzyloxycarbonyl protecting group consists of a benzene ring attached to a carbamate linkage that connects to the delta-nitrogen of ornithine. This structure enables selective reactions at the alpha-amino group while maintaining protection at the delta-position .
Physical and Chemical Properties
H-Orn(Z)-OH exhibits specific physical and chemical characteristics that influence its handling and application in laboratory settings:
Property | Value |
---|---|
Molecular Weight | 266.29 g/mol |
Physical State | Solid at room temperature |
Density | 1.234 g/cm³ |
Melting Point | >220°C |
Boiling Point | 492.2±45.0°C at 760 mmHg |
Flash Point | 251.4±28.7°C |
Solubility | Limited solubility in water; soluble in polar organic solvents |
These properties make H-Orn(Z)-OH stable under normal laboratory conditions while allowing for appropriate handling in various synthesis protocols .
Synthesis and Production Methods
The synthesis of H-Orn(Z)-OH generally involves selective protection strategies applied to L-ornithine. Several synthetic approaches have been developed and optimized over years of peptide chemistry research.
General Synthetic Routes
The primary synthetic pathway involves selective protection of the delta-amino group of L-ornithine with a benzyloxycarbonyl (Z) group. This is typically achieved through reaction with appropriate carbamoylating agents under controlled conditions. The process requires careful pH control to exploit the different pKa values of the alpha and delta amino groups, allowing for selective protection .
Modern Synthetic Approaches
Contemporary methods for preparing H-Orn(Z)-OH often employ 1-alkoxycarbonylbenzotriazoles as selective reagents. These approaches offer improved selectivity and yield compared to traditional methods:
-
Reaction of α,ω-diaminoacids (such as ornithine) with benzotriazole derivatives and carbamoylating agents
-
Formation of in situ 1-alkoxycarbonylbenzotriazoles that subsequently react selectively with the delta amino group
-
Purification through crystallization, ion exchange chromatography, or salt formation with dicyclohexylamine
The reaction is typically conducted in solvent mixtures such as water/THF or water/dioxane, with carbamoylation completed within hours at controlled temperatures around 0°C. These conditions provide optimal selectivity for the delta-amino group protection while leaving the alpha-amino group unreacted .
Applications in Peptide Chemistry
H-Orn(Z)-OH serves crucial functions in peptide synthesis and related biochemical applications, particularly where controlled reactivity is essential.
Role in Solid Phase Peptide Synthesis
In peptide synthesis, protecting groups are fundamental to preventing unwanted side reactions. While the Z (benzyloxycarbonyl) group has limited application in solid-phase peptide synthesis compared to Boc (t-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups for alpha-nitrogen protection, it remains valuable for side-chain protection in specific amino acids like ornithine .
Ornithine derivatives utilize similar sidechain protecting strategies as lysine in peptide synthesis protocols. The Z-group protection of the delta-amino group prevents this reactive site from participating in unwanted reactions during peptide chain assembly, allowing for controlled, stepwise synthesis of complex peptide structures .
Applications in Biochemical Research
Beyond its role in peptide synthesis, H-Orn(Z)-OH finds applications in:
-
Preparation of specialized peptide-based research tools
-
Development of bioactive peptides with specific functions
-
Creation of peptide libraries for drug discovery screening
-
Investigation of structure-activity relationships in peptide-based compounds
-
Synthesis of peptide-based enzyme inhibitors
The selective protection pattern afforded by the Z-group makes this compound particularly useful when constructing peptides that require post-synthetic modifications at specific sites.
Package Size | Price (USD) |
---|---|
5g | $30.00 |
25g | $80.00 |
This pricing reflects the specialized nature of the compound and its role in advanced peptide synthesis applications .
Quality Considerations
Commercial sources typically provide H-Orn(Z)-OH with high purity specifications suitable for peptide synthesis and related applications. Researchers should verify the quality parameters and certificate of analysis when sourcing this compound, as purity is critical for successful application in peptide chemistry protocols.
Related Compounds and Derivatives
H-Orn(Z)-OH belongs to a broader family of protected amino acid derivatives used in peptide chemistry, with several closely related compounds having specific applications.
Stereoisomers and Variants
The D-isomer of the compound, H-D-Orn(Z)-OH (CAS: 16937-91-0), represents the enantiomeric form with the D-configuration at the alpha carbon. This isomer has distinct applications, particularly in the synthesis of D-amino acid containing peptides that often exhibit enhanced stability against proteolytic degradation .
Alternative Protection Strategies
Within ornithine chemistry, several alternative protection patterns exist:
Compound | Description | Application Context |
---|---|---|
Boc-Orn(Z)-OH | Alpha-Boc, delta-Z protected ornithine | Boc-chemistry peptide synthesis |
Fmoc-Orn(Boc)-OH | Alpha-Fmoc, delta-Boc protected ornithine | Fmoc-chemistry peptide synthesis |
H-Orn(2-Cl-Z)-OH | Delta-2-chlorobenzyloxycarbonyl protected | Enhanced stability in certain conditions |
Boc-Orn(NO₂)-OH | Alternative delta-nitro protection | Special applications in fragment synthesis |
These variants offer researchers flexibility in designing synthetic strategies tailored to specific peptide targets and reaction conditions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume